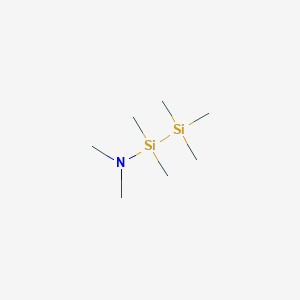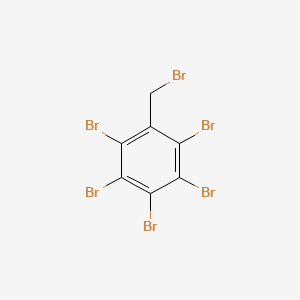
N,N-Dimethylaminopentamethyldisilane
Overview
Description
N,N-Dimethylaminopentamethyldisilane: is an organosilicon compound with the molecular formula C7H21NSi2. It is a clear, straw-colored liquid with an acrid, amine-like odor. This compound is part of the organosilane family and is known for its unique chemical properties and applications in various fields, including optoelectronics, ceramics, and pharmaceuticals .
Mechanism of Action
Target of Action
N,N-Dimethylaminopentamethyldisilane is primarily used as a chemical intermediate . It is used in the synthesis of various compounds, serving as a building block in chemical reactions . The primary targets of this compound are therefore the reactant molecules it interacts with in these synthesis processes.
Mode of Action
The mode of action of this compound involves its interaction with other reactants in chemical synthesis processes. It participates in reactions to form new compounds, contributing its molecular structure to the resulting products . The exact nature of these interactions depends on the specific synthesis process and the other reactants involved.
Biochemical Pathways
This compound is involved in various biochemical pathways, depending on the specific synthesis process it is used in. It can contribute to the formation of a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These compounds can then participate in further biochemical reactions, leading to a variety of downstream effects.
Result of Action
The result of this compound’s action is the formation of new compounds through chemical synthesis. These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties .
Action Environment
The action of this compound is influenced by various environmental factors. For example, it can react with moisture and water, leading to the formation of additional dimethylamine . Therefore, the conditions under which this compound is stored and used can significantly impact its reactivity, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethylaminopentamethyldisilane typically involves a multi-step synthetic route:
Reduction Coupling Reaction: Trimethylchlorosilane reacts with a mixture of metal lithium in tetrahydrofuran to produce hexamethyldisilane with a yield of 70-80%.
Demethylation/Chlorination Reaction: Hexamethyldisilane reacts with chloroacetyl under the catalysis of absolute aluminum chloride to produce pentamethylchlorodisilane with a yield of 74-83%.
Ammoniation Reaction: Pentamethylchlorodisilane reacts with dimethylamine in petroleum ether to obtain this compound with a yield of 71-77%.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for larger scale production. These methods ensure higher yields and purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylaminopentamethyldisilane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding siloxanes.
Reduction: Can be reduced to simpler silanes under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products:
Siloxanes: Formed through oxidation.
Simpler Silanes: Formed through reduction.
Substituted Silanes: Formed through nucleophilic substitution.
Scientific Research Applications
N,N-Dimethylaminopentamethyldisilane has a wide range of applications in scientific research:
Chemistry: Used as a silylation agent in organic synthesis and as a precursor for various silicon-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
- Hexamethyldisilane
- Pentamethylchlorodisilane
- Trimethylchlorosilane
Comparison: N,N-Dimethylaminopentamethyldisilane is unique due to its dual functional groups (dimethylamino and pentamethyldisilane), which provide it with distinct reactivity and versatility compared to similar compounds. While hexamethyldisilane and pentamethylchlorodisilane are primarily used as intermediates in synthesis, this compound’s dual functionality allows it to participate in a broader range of chemical reactions and applications .
Properties
IUPAC Name |
N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTCBXOCUPSOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370000 | |
| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-98-1 | |
| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)





